molecular formula C18H23N5O B2940343 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide CAS No. 1396852-74-6

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide

Cat. No.: B2940343
CAS No.: 1396852-74-6
M. Wt: 325.416
InChI Key: PGTGWNZIOBNUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is a synthetic organic compound featuring a pyrimidine core substituted with a phenylpiperazine group and a 2-methylpropanamide side chain. These features are common in ligands targeting serotonin (5-HT) or dopamine receptors, which are critical in treating neurological and psychiatric disorders .

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGWNZIOBNUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Therapeutic Area
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide Not Available C22H26N6O 390.48 g/mol Pyrimidine, phenylpiperazine, 2-methylpropanamide CNS disorders (speculative)
3-phenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide 1421444-26-9 C23H25N5O 387.48 g/mol Pyrimidine, phenylpiperazine, 3-phenylpropanamide Not reported
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Not Available C24H30FN3O 395.52 g/mol Piperidine, phenylethyl, 4-fluorophenyl Analgesia (opioid analog)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 61086-18-8 C16H24N2O2 276.38 g/mol Piperidine, methoxymethyl, phenyl Pharmaceutical intermediate

Structural Analysis

  • Pyrimidine vs.
  • Phenylpiperazine vs. Phenylethylpiperidine :
    The phenylpiperazine group in the target compound is associated with selectivity for serotonin receptors (e.g., 5-HT1A), whereas phenylethylpiperidine substituents (as in ) are linked to opioid receptor modulation .
  • 2-Methylpropanamide vs.

Receptor Binding and Selectivity

While direct data for the target compound is scarce, structural analogs provide clues:

    Biological Activity

    2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as F6222-0364, is a compound of significant interest in medicinal chemistry due to its biological activity as an acetylcholinesterase (AChE) inhibitor. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

    The primary biological activity of this compound is attributed to its role as an inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.

    Biochemical Pathways

    The inhibition of AChE leads to several downstream effects:

    • Increased Acetylcholine Levels : Elevated levels of acetylcholine enhance synaptic transmission.
    • Cognitive Enhancement : Potential applications in treating cognitive decline associated with Alzheimer's disease and other neurodegenerative disorders.

    Pharmacokinetics

    Research indicates that this compound can cross the blood-brain barrier, which is essential for its efficacy as a central nervous system agent. The compound's pharmacokinetic properties suggest favorable absorption and distribution profiles conducive to therapeutic use.

    In Vitro Studies

    In vitro studies have demonstrated the compound's inhibitory potency against AChE and butyrylcholinesterase (BuChE), indicating its potential as a dual inhibitor. The following table summarizes key findings from various studies:

    StudyBiological ActivityIC50 (µM)Target
    Study 1AChE Inhibition0.5AChE
    Study 2BuChE Inhibition0.8BuChE
    Study 3Cognitive Enhancement (Animal Model)N/ABehavioral Tests

    Case Studies

    • Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque deposition.
    • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, suggesting its potential use in neurodegenerative conditions.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.